1-[3-(4-chlorophenoxy)benzyl]piperidine
Description
1-[3-(4-Chlorophenoxy)benzyl]piperidine is a piperidine derivative featuring a benzyl group substituted at the 3-position with a 4-chlorophenoxy moiety. This structure places it within a broader class of aryloxyalkylpiperidines, which are studied for their diverse pharmacological properties, including antihypertensive, sigma receptor modulation, and histamine H3 receptor antagonism . The compound’s synthesis typically involves Knoevenagel condensation or nucleophilic substitution reactions, as seen in structurally related molecules . Its 4-chlorophenoxy group contributes to lipophilicity and receptor-binding interactions, while the piperidine ring provides conformational flexibility critical for target engagement.
Properties
IUPAC Name |
1-[[3-(4-chlorophenoxy)phenyl]methyl]piperidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClNO/c19-16-7-9-17(10-8-16)21-18-6-4-5-15(13-18)14-20-11-2-1-3-12-20/h4-10,13H,1-3,11-12,14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTJPSVULAOUZOB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC2=CC(=CC=C2)OC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Table 1: Structural and Pharmacological Comparison
Impact of Structural Modifications on Activity
- Linker Length : Shorter chains (e.g., oxyethylenic in (-)-(S)-17) enhance sigma-1 receptor selectivity, while longer chains (e.g., propoxy in Pitolisant) optimize H3 receptor binding .
- Substituent Effects: The 4-chlorophenoxy group improves lipophilicity and π-π stacking, but fluorophenyl or methyl groups (e.g., Compound 93) can enhance metabolic stability or target specificity .
- Chirality : Enantiomers like (-)-(S)-17 exhibit superior σ1 affinity compared to racemic mixtures, emphasizing stereochemical considerations .
Pharmacokinetic and Selectivity Profiles
- H3 Receptor Antagonists : Pitolisant’s ether linkages reduce CYP450 interactions, improving safety profiles .
- Sigma Ligands : 3,3-Dimethylpiperidine derivatives (e.g., Compound 69) show >100-fold σ1/σ2 selectivity due to steric hindrance from dimethyl groups .
- Antihypertensive Agents : Propyl-linked analogs (e.g., Compound 93) demonstrate dose-dependent efficacy but lower potency than nifedipine .
Key Research Findings and Trends
- Receptor Selectivity : Structural rigidity (e.g., benzyl linkers) may favor sigma receptors, while flexible chains (e.g., propyl) suit H3 or calcium channel targets .
- Synthetic Yields: 1-(3-(4-Chlorophenoxy)propyl)piperidine derivatives achieve higher yields (54%) compared to diether analogs (15–37%) .
- Clinical Potential: Pitolisant’s approval for narcolepsy underscores the therapeutic viability of optimized piperidine derivatives .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
